L-Penicillamine-d6

Description

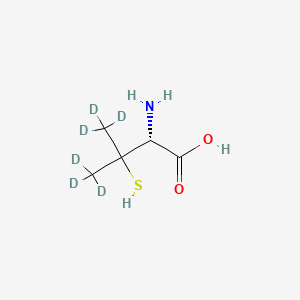

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNCNSJFMMFHPL-CWJIZBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C(=O)O)N)(C([2H])([2H])[2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Penicillamine Derivatives

Strategies for Stereoselective Deuterium (B1214612) Incorporation into L-Penicillamine Backbone and Side Chains

The primary challenge in synthesizing deuterated chiral molecules like L-penicillamine lies in achieving high levels of deuterium incorporation at specific sites with minimal isotopic impurities, a concept known as precision deuteration. d-nb.info Strategies must ensure regio- and stereoselectivity, preventing under- or over-deuteration. d-nb.info

For L-Penicillamine-d6, where the six deuterium atoms are located on the two β,β-dimethyl groups, the most direct strategy involves using a starting material in which these methyl groups are already deuterated. A plausible approach would be to adapt established synthetic routes for penicillamine (B1679230), such as the Asinger process, by substituting a key precursor with its deuterated version. chemicalbook.com For example, the synthesis could commence with deuterated isobutyraldehyde (B47883) (isobutyraldehyde-d7 or a variant) reacting with sulfur and ammonia (B1221849) to form a deuterated thiazoline (B8809763) intermediate. chemicalbook.com This ensures the d6-label is incorporated into the side chain from the outset.

Incorporating deuterium into the Cα or Cβ positions of the penicillamine backbone requires different strategies. Stereoselective deuteration of the α-carbon can often be achieved using enzymatic methods, which offer exquisite control over stereochemistry. nih.gov For the β-carbon, chemical methods involving stereoselective reduction of a suitable precursor with a deuterium source would be necessary. General strategies in amino acid synthesis, such as the asymmetric deuteration or hydrogenation of didehydro-amino acid precursors, can be adapted for this purpose, providing access to specifically labeled penicillamine analogues for mechanistic studies. rsc.org

Chemical Synthesis Routes for this compound

A documented chemical synthesis for D,L-penicillamine deuterated at the gem-dimethyl groups provides a clear blueprint that can be adapted for the L-enantiomer. umich.eduumich.edu This route begins with a deuterated thiazoline precursor, which is then elaborated through several steps to yield the final product.

The key steps in this synthesis are:

N-Formylation: The starting deuterated thiazoline is treated with formic acid and acetic anhydride (B1165640) to produce the N-formyl derivative.

S-alkylation and Hydrolysis: The N-formyl intermediate is then subjected to a reaction that installs a protecting group on the sulfur atom, such as a benzyl (B1604629) group, followed by hydrolysis of the thiazoline ring to open it up. A published method describes the synthesis of N-formyl-S-benzyl[4,4'-2H6]-D,L-penicillamine with a 55.7% yield. umich.edu

Deprotection: The formyl and benzyl protecting groups are subsequently removed to yield the final deuterated penicillamine. For instance, the S-benzyl group can be cleaved using sodium in liquid ammonia, while the N-formyl group is removed under acidic or basic conditions.

Purification and Resolution: The resulting racemic mixture of D,this compound must be resolved to isolate the desired L-enantiomer. This can be achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent or by using chiral chromatography. annualreviews.org

A summary of a potential synthesis pathway is outlined below.

| Step | Reaction | Key Reagents | Purpose |

| 1 | Thiazoline Formation | Isobutyraldehyde-d7, Sulfur, Ammonia | Forms the core heterocyclic ring with deuterated methyl groups. |

| 2 | N-Formylation | Formic Acid, Acetic Anhydride | Protects the amino group. |

| 3 | S-Protection & Ring Opening | Benzyl Chloride, Acid/Base Hydrolysis | Protects the thiol and yields the linear amino acid backbone. |

| 4 | Deprotection | Na/NH₃ (liquid), HCl | Removes protecting groups to yield D,this compound. |

| 5 | Resolution | Chiral Resolving Agent / Chiral HPLC | Separates the L-enantiomer from the D-enantiomer. |

Enzymatic and Biocatalytic Approaches for Deuteration of Penicillamine Precursors

Biocatalytic methods offer an attractive and highly selective alternative to classical chemical synthesis for introducing deuterium. nih.gov Enzymes can operate under mild conditions with exceptional site- and stereoselectivity. nih.gov While direct enzymatic deuteration of the methyl groups of penicillamine is not a feasible strategy, enzymes can be used to deuterate precursors at other positions, particularly the α-carbon.

A notable example is the use of a PLP-dependent Mannich cyclase, LolT, which has been shown to be a versatile biocatalyst for the α-deuteration of a wide range of L-amino acids. nih.gov This enzyme facilitates a reversible proton exchange at the α-carbon of the amino acid substrate in a stereoretentive manner when conducted in deuterium oxide (D₂O). nih.gov This process can achieve complete deuteration at the α-position with strict stereoselectivity, yielding α-deuterated L-amino acids. nih.gov

Although penicillamine itself has not been reported as a substrate for LolT, the broad substrate scope of the enzyme suggests that it or a related enzyme could potentially deuterate a penicillamine precursor. nih.gov For example, a precursor could be enzymatically deuterated at the α-position and then chemically modified to yield the final L-Penicillamine-d1. This chemo-enzymatic approach combines the stereoselectivity of biocatalysis with the versatility of chemical synthesis.

Isotopic Purity and Enantiomeric Excess Assessment of Synthesized this compound

The quality of synthesized this compound is determined by its isotopic purity and its enantiomeric excess (ee). Isotopic purity refers to the percentage of the compound that contains the desired number and location of deuterium atoms, while enantiomeric excess measures the purity of one enantiomer over the other. wikipedia.org

Isotopic Purity Assessment:

Mass Spectrometry (MS): This is the primary technique to confirm successful deuteration. The molecular ion peak in the mass spectrum for this compound (C₅H₅D₆NO₂S) will appear at a mass-to-charge ratio (m/z) that is 6 units higher than its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the location of deuterium incorporation by observing the disappearance of proton signals from the deuterated positions (in this case, the gem-dimethyl groups). umich.edu ¹³C NMR can also show changes in signal patterns due to the C-D bond.

Molecular Rotational Resonance (MRR) Spectroscopy: This highly sensitive technique can precisely determine isotopic purity by identifying compounds based on their unique moments of inertia, allowing for the quantification of isotopic impurities down to very low levels. nih.gov

Enantiomeric Excess (ee) Assessment: The enantiomeric excess is a measure of optical purity and is crucial for chiral compounds. ucalgary.camasterorganicchemistry.com An ee of 100% indicates a pure enantiomer, while an ee of 0% represents a racemic mixture. wikipedia.org

Polarimetry: This classical method measures the rotation of plane-polarized light by a solution of the chiral compound. The observed rotation is compared to the known specific rotation of the pure enantiomer to calculate the optical purity, which is often equivalent to the ee. ucalgary.ca

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the L- and D-enantiomers, causing them to separate and elute at different times. umich.edu The relative area of the peaks allows for precise calculation of the ee.

Mass Spectrometry with Chiral Selectors: Advanced MS methods can determine enantiomeric composition. This involves forming diastereomeric complexes between the penicillamine enantiomers and a chiral selector molecule. The relative intensities of the mass signals for these complexes can be correlated to the enantiomeric excess of the analyte. msstate.eduresearchgate.net This method has been successfully applied to penicillamine. researchgate.net

| Analysis Type | Method | Information Provided |

| Isotopic Analysis | Mass Spectrometry (MS) | Confirms overall mass increase due to deuteration. |

| Isotopic Analysis | Nuclear Magnetic Resonance (NMR) | Confirms location of deuterium atoms by absence of proton signals. |

| Isotopic Analysis | Molecular Rotational Resonance (MRR) | Provides precise quantification of isotopic purity and impurities. nih.gov |

| Chiral Analysis | Polarimetry | Measures optical rotation to determine optical purity/ee. ucalgary.ca |

| Chiral Analysis | Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers for precise ee calculation. umich.edu |

| Chiral Analysis | Mass Spectrometry (MS) with Chiral Selectors | Quantifies ee based on relative abundance of diastereomeric complexes. researchgate.net |

Preparation of Deuterated Penicillamine Analogues and Impurities for Research Applications

Beyond this compound, the synthesis of other deuterated analogues and potential impurities is essential for various research applications, particularly as internal standards in quantitative bioanalysis and for mechanistic studies.

Deuterated Peptide Analogues: Deuterated penicillamine can be incorporated into peptides using solid-phase peptide synthesis. For example, D,L-[4,4'-2H6]penicillamine has been successfully incorporated into enkephalin peptides to create deuterated analogues. umich.eduumich.edu This allows for detailed conformational analysis by NMR, as the deuterium labels help in assigning specific proton signals. umich.edu

Partially Deuterated Analogues: Synthesizing analogues with fewer deuterium atoms, such as L-Penicillamine-d3, provides additional tools for mass spectrometry-based studies. These can serve as different internal standards or help in elucidating fragmentation pathways.

Deuterated Impurities: The synthesis of deuterated versions of known penicillamine impurities, such as penicillamine disulfide or S-methyl-penicillamine, is also valuable. kmpharma.in These labeled impurities can be used as certified reference materials to accurately quantify the levels of their non-deuterated counterparts in pharmaceutical preparations, ensuring product quality and safety.

The preparation of these compounds typically follows similar synthetic strategies, starting with appropriately deuterated precursors or using deuterated reagents at specific steps in the synthesis of the parent impurity.

Advanced Spectroscopic Characterization of L Penicillamine D6 and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Penicillamine (B1679230) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The strategic incorporation of deuterium (B1214612) in L-penicillamine simplifies complex proton spectra and enables more precise structural and conformational analysis.

Proton NMR Investigations of Conformational Influences and Dynamics in Deuterated Systems

Proton Nuclear Magnetic Resonance (¹H NMR) is particularly sensitive to the local chemical environment of hydrogen atoms. In the context of deuterated penicillamine, ¹H NMR is instrumental in assigning specific resonances and understanding conformational preferences. The synthesis of D,L-[4,4'-²H₆]penicillamine and its incorporation into cyclic enkephalin analogs has been described, allowing for the unambiguous assignment of the four penicillamine methyl group resonances in the corresponding unlabeled peptides. umich.edu This is crucial for elucidating the bioactive conformations of these opioid receptor-selective analogs. umich.eduumich.edu

Studies on cyclic disulfide analogs related to somatostatin, where L-penicillamine is incorporated, have utilized one- and two-dimensional proton NMR spectroscopy to analyze the conformational influence of the penicillamine residue on the 20-membered disulfide ring. nih.gov These investigations, often conducted in deuterated solvents like DMSO-d₆, help in determining solution conformations, such as the presence of βII' turns. nih.gov The use of deuterated solvents like D₂O can also simplify spectra by promoting the rapid exchange of labile protons (e.g., -SH, -NH₂) with deuterium. orientjchem.org

In one study, the ¹H NMR spectrum of free penicillamine in D₂O showed distinct singlets for the methyl and methine protons. researchgate.net The two methyl groups are chemically different due to the chiral center, resulting in separate peaks. researchgate.net This baseline information is critical for interpreting the more complex spectra of penicillamine-containing systems. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Penicillamine and Related Compounds

| Compound/Fragment | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| D-Penicillamine | D₂O | 1.44, 1.53 | Methyl protons (-CH₃) | researchgate.net |

| D-Penicillamine | D₂O | 3.65 | Methine proton (-CH) | researchgate.net |

| N-formyl-S-benzyl[4,4'-²H₆]-D,L-penicillamine | DMSO-d₆ | 3.28 | α-CH | umich.edu |

Carbon-13 and Nitrogen-15 NMR Analysis of L-Penicillamine-d6 for Structural Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, making it a powerful tool for structural elucidation. While specific ¹³C NMR data for this compound is not abundant in the readily available literature, the principles of ¹³C NMR can be applied. The chemical shifts of the carbon atoms in L-penicillamine would be influenced by their local electronic environment. For instance, the carboxyl carbon would appear at a significantly different chemical shift compared to the methyl carbons. The use of deuterated solvents like DMSO-d₆ is standard for acquiring ¹³C NMR spectra of penicillamine derivatives. rsc.orgcdnsciencepub.com

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the nitrogen atoms within a molecule. wikipedia.org Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide invaluable information, especially for nitrogen-containing compounds like amino acids. wikipedia.org ¹⁵N NMR can be used to study tautomerization, investigate nitrogen-containing heterocycles, and in protein NMR. wikipedia.org For L-penicillamine, ¹⁵N NMR could be employed to study the protonation state of the amino group and its involvement in complex formation. The use of ¹⁵N labeling would significantly enhance the signal-to-noise ratio, making such studies more feasible. wikipedia.org

Table 2: Illustrative ¹³C NMR Chemical Shifts for a Penicillamine Derivative | Compound Fragment | Solvent | Chemical Shift (δ, ppm) | Reference | | :--- | :--- | :--- | :--- | | Generic Penicillamine Derivative Carbons | DMSO-d₆ | ~20-30 | Methyl Carbons | rsc.org | | Generic Penicillamine Derivative Carbons | DMSO-d₆ | ~60 | α-Carbon | rsc.org | | Generic Penicillamine Derivative Carbons | DMSO-d₆ | ~170 | Carbonyl Carbon | rsc.org |

Multi-Dimensional NMR Techniques for Elucidating Solution Conformation of this compound Complexes

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are indispensable for determining the three-dimensional structure of molecules in solution. d-nb.info These methods reveal through-bond and through-space correlations between different nuclei.

In the context of this compound complexes, these techniques would be pivotal. For example, in a metal-penicillamine complex, ROESY could be used to identify which protons of the penicillamine ligand are in close proximity to other parts of the complex, thereby defining the binding geometry. The deuteration in this compound would simplify the proton spectra, making the interpretation of these multi-dimensional experiments more straightforward and accurate. umich.edu

Vibrational Spectroscopy Applications for this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium significantly alters these vibrational frequencies, providing a powerful tool for spectral assignment and conformational analysis.

Raman Optical Activity (ROA) Spectroscopy for Chiral Conformation Analysis of Deuterated Penicillamine

Raman Optical Activity (ROA) is a chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. frontiersin.org This technique is exceptionally sensitive to the stereochemistry and conformation of chiral molecules. researchgate.netrsc.org

Studies on penicillamine using ROA combined with Density Functional Theory (DFT) calculations have been conducted to investigate its structural changes under different pH conditions. researchgate.netrsc.org These studies have shown that the conformations of penicillamine vary with pH. researchgate.netrsc.org Deuteration is a key strategy in these investigations to aid in the identification of vibrational modes. researchgate.netrsc.org The ROA peaks associated with the deuterated amino group, in particular, are sensitive to changes in the surrounding environment. researchgate.netrsc.org This approach allows for a comprehensive understanding of the relationship between the molecule's conformation and its ROA spectrum. researchgate.netrsc.org

Infrared and Raman Spectroscopic Fingerprinting of Deuterium-Labeled Penicillamine for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy provide a "fingerprint" of a molecule based on its unique vibrational modes. The isotopic substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies of the C-D, N-D, and S-D bonds compared to their C-H, N-H, and S-H counterparts. libretexts.org

This isotopic shift is invaluable for the definitive assignment of vibrational bands in the IR and Raman spectra. libretexts.org For example, a band that shifts to a lower frequency upon deuteration can be confidently assigned to a vibrational mode involving the substituted hydrogen atom. This method has been used to assign the vibrational spectra of related amino acids and their derivatives. cdnsciencepub.com In studies of thiazolidine-4-carboxylic acids derived from D-penicillamine, vibrational spectra have been used to discuss amino acid/zwitterion equilibria. cdnsciencepub.com The C-S stretching frequency in D-penicillamine has been assigned to a very strong Raman band around 548 cm⁻¹. cdnsciencepub.com Deuterium labeling would further refine such assignments in this compound, providing a more detailed picture of its vibrational landscape. Stable isotope labeling, including with deuterium, is a widely used tool in vibrational spectroscopy to probe cellular uptake and metabolic activity at the single-cell level. frontiersin.orgnih.gov

Table 3: Key Compound Names

| Compound Name |

|---|

| This compound |

| L-Penicillamine |

| D-Penicillamine |

| D,L-[4,4'-²H₆]penicillamine |

| DMSO-d₆ (Deuterated dimethyl sulfoxide) |

| D₂O (Deuterium oxide) |

| N-formyl-S-benzyl[4,4'-²H₆]-D,L-penicillamine |

| L-cysteine |

Electronic and Chiroptical Spectroscopy of this compound Systems

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for distinguishing between enantiomers of chiral molecules and for probing their conformational changes upon interaction with other substances. Since CD signals are exquisitely sensitive to the three-dimensional arrangement of atoms, the technique is well-suited for the chiral recognition of penicillamine enantiomers.

Studies on non-deuterated penicillamine have demonstrated the utility of CD spectroscopy in monitoring its binding to various entities, including metal ions and chiral macrocycles. For instance, the interaction of L-penicillamine with chiral mono-Schiff base macrocycles has been shown to induce significant changes in the CD spectra of the macrocycle. sigmaaldrich.com These spectral variations allow for the determination of binding affinities and enantioselectivity. It was observed that a chiral macrocycle with a specific chirality (CR) exhibited higher enantioselectivity for L-penicillamine. sigmaaldrich.com Such studies establish a methodological precedent for how this compound could be similarly analyzed. The introduction of deuterium is unlikely to change the fundamental chiral recognition mechanism, which relies on the stereospecific interactions between the chiral centers of the analyte and the selector.

The chiroptical properties of L-penicillamine have also been exploited in the study of nanomaterials. Gold nanoclusters capped with L-penicillamine exhibit characteristic CD spectra, indicating a strong chiral induction from the ligand to the metal core. frontiersin.org The temperature dependence of the CD spectra of D- and L-penicillamine in aqueous solution has also been reported, showing distinct spectral changes at different temperatures. researchgate.net These findings suggest that CD spectroscopy could be a valuable tool for investigating the conformational dynamics and interaction profiles of this compound.

A hypothetical CD titration experiment of this compound with a chiral selector would be expected to yield data that can be used to calculate binding constants, similar to what has been demonstrated for L-penicillamine. The data would likely show a series of CD spectra where the intensity of the signal changes upon addition of the analyte, allowing for the quantification of the interaction.

Table 1: Representative Data from a Hypothetical CD Titration of a Chiral Selector with this compound

| Added this compound (equivalents) | CD Signal Intensity (mdeg) at λmax |

| 0 | 10.5 |

| 0.5 | 8.2 |

| 1.0 | 6.1 |

| 1.5 | 4.5 |

| 2.0 | 3.2 |

| 2.5 | 2.8 |

| 3.0 | 2.7 |

This table is illustrative and based on typical results from CD titration experiments as described in the literature for non-deuterated penicillamine. sigmaaldrich.com

UV-Vis Spectroscopic Characterization of Deuterated Penicillamine Interactions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While penicillamine itself has a relatively simple UV spectrum, its interaction with other molecules, particularly metal ions, can lead to the formation of new absorption bands. These changes in the UV-Vis spectrum are indicative of complex formation and can be used to study the stoichiometry and stability of these complexes.

For example, the interaction of D-penicillamine with Pb(II) ions in alkaline aqueous solutions results in a distinct absorption peak at 298 nm, which is attributed to a ligand-to-metal charge-transfer (LMCT) transition from the sulfur atom to the lead ion. researchgate.netsioc-journal.cnunive.it This observation is crucial for understanding the chelation chemistry of penicillamine. Similar studies have been conducted on the interaction of penicillamine with other metal ions like zinc. researchgate.net

The investigation of this compound interactions using UV-Vis spectroscopy would follow a similar approach. Titration of a solution of a binding partner (e.g., a metal salt) with this compound would be expected to show systematic changes in the UV-Vis spectrum. The appearance of new absorption bands or shifts in existing bands (isosbestic points) would confirm an interaction and allow for the determination of the binding stoichiometry through methods like the Job's plot or mole-ratio method. The binding constants for these interactions can also be calculated from the titration data. sigmaaldrich.com

Table 2: Expected UV-Vis Spectral Changes upon Interaction of this compound with a Metal Ion

| Species | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Notes |

| This compound | ~230-240 | Low | Absorption due to internal electronic transitions. |

| Metal Ion (aq.) | Varies | Varies | Dependent on the specific metal ion. |

| This compound-Metal Complex | ~290-350 | High | Appearance of a new Ligand-to-Metal Charge Transfer (LMCT) band. researchgate.netsioc-journal.cnunive.it |

This table is based on published data for non-deuterated penicillamine complexes and serves as an expected profile for this compound. researchgate.netsioc-journal.cnunive.itresearchgate.net

Chromatographic and Mass Spectrometric Approaches for L Penicillamine D6 Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Deuterated Penicillamine (B1679230) Quantification

LC-MS has become an indispensable tool for the analysis of pharmaceutical compounds in biological fluids due to its high sensitivity and selectivity.

Development of LC-MS/MS Methods for High-Sensitivity Detection of L-Penicillamine-d6

The development of robust LC-MS/MS methods is crucial for achieving the high sensitivity required for pharmacokinetic studies and therapeutic drug monitoring. These methods typically involve optimizing chromatographic separation, mass spectrometric detection, and sample preparation.

A key challenge in the analysis of penicillamine is its existence in both monomeric and dimeric forms in biological samples like plasma. nih.govresearchgate.net An effective LC-MS/MS method must be able to quantify both species or convert them into a single form. nih.govresearchgate.net Method development often starts with the selection of an appropriate chromatographic column and mobile phase to achieve good peak shape and separation from endogenous interferences. mdpi.com Isocratic mobile phases, such as a mixture of 0.1% formic acid in water and methanol (B129727), are often employed for their simplicity and reproducibility. mdpi.com

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com For this compound, this would involve selecting a specific precursor ion corresponding to the deuterated molecule and one or more characteristic product ions generated through collision-induced dissociation (CID). The transitions for the non-deuterated analyte and its deuterated internal standard are monitored simultaneously. mdpi.com

Sample preparation is a critical step to remove proteins and other matrix components that can interfere with the analysis. Protein precipitation with organic solvents like methanol is a common and straightforward approach. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for Penicillamine Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18 reverse-phase (e.g., Imtakt Cadenza® CD-C18) mdpi.com |

| Mobile Phase | 0.1% Formic Acid in Water:Methanol (20:80, v/v) mdpi.com |

| Flow Rate | 0.2 mL/min mdpi.com |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive mdpi.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

| Monitored Transition (Example for a similar compound, Pentoxifylline-d6) | m/z 285.3 > 187.1 mdpi.com |

This table provides example parameters based on methods developed for similar small molecules and should be adapted and optimized specifically for this compound.

Application of this compound as an Internal Standard in Quantitative Bioanalysis

The primary application of this compound in analytical chemistry is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of unlabeled L-penicillamine. scioninstruments.comwuxiapptec.com The use of a SIL-IS is considered the gold standard in quantitative bioanalysis by LC-MS. wuxiapptec.comnih.gov

An internal standard is a compound of a known concentration added to all samples, including calibration standards and quality controls. wuxiapptec.com It is used to correct for variability that can occur during sample preparation, injection, and analysis. scioninstruments.comwuxiapptec.com Because a SIL-IS like this compound has nearly identical chemical and physical properties to the analyte (L-penicillamine), it experiences similar extraction recovery, ionization efficiency, and potential matrix effects. scioninstruments.comwuxiapptec.com Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS, and a SIL-IS is the most effective way to compensate for these phenomena. nih.gov

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve, which is then used to determine the concentration of the analyte in unknown samples. wuxiapptec.com For optimal performance, the mass difference between the analyte and the SIL-IS should be sufficient to prevent isotopic crosstalk, ideally a difference of 4-5 Da. wuxiapptec.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques in Stable Isotope Tracing with this compound

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For molecules like penicillamine, chemical modification is often necessary.

Derivatization Strategies for GC-MS Analysis of Deuterated Penicillamine

Amino acids like penicillamine are generally polar and non-volatile, making them unsuitable for direct GC-MS analysis. chromatographyonline.com Therefore, a derivatization step is required to convert them into more volatile and thermally stable forms. chromatographyonline.comsigmaaldrich.com This process involves chemically modifying the functional groups (e.g., carboxyl and amino groups) of the molecule.

Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This reagent replaces active hydrogens on the amino and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The reaction conditions, such as temperature and time, must be carefully optimized to ensure the reaction goes to completion. sigmaaldrich.com

A novel approach involves using a deuterated derivatization agent, such as d9-MSTFA, to synthesize the internal standard in situ. nih.gov This can be a cost-effective alternative to synthesizing the deuterated analogue of the analyte itself. However, for this compound, which is already deuterated, a non-deuterated derivatizing agent would be used. The goal is to produce a single, stable derivative with good chromatographic properties.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent Class | Example Reagent | Target Functional Groups |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.com | -OH, -COOH, -NH2, -SH |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov | -OH, -COOH, -NH2, -SH | |

| Acylating Agents | Pentafluoropropionic Anhydride (B1165640) (PFPA) | -NH2, -OH |

| Esterification Agents | Methanolic HCl | -COOH |

Quantification of Stable Isotope Traces in Complex Biological Matrices Using GC-MS

GC-MS is highly effective for stable isotope tracing studies, which are used to investigate metabolic pathways. maastrichtuniversity.nlnih.gov In such studies, a labeled compound (the tracer), like this compound, could theoretically be administered to a biological system to track its metabolic fate.

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing it to distinguish between the unlabeled (endogenous) compound and its stable isotope-labeled counterpart. maastrichtuniversity.nl By monitoring the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition), researchers can quantify the incorporation of the tracer into various metabolic pools. nih.gov

Even with standard GC-single quadrupole MS instruments, it is possible to accurately determine isotopic enrichment in plasma metabolites. mdpi.com The analysis of mass spectral data allows for the calculation of tracer enrichment, providing insights into the kinetics of metabolic processes. maastrichtuniversity.nlmdpi.com

Ultra-High-Resolution Mass Spectrometry for Structural Characterization and Interaction Studies

Ultra-high-resolution mass spectrometry (UHR-MS), often utilizing Fourier-transform ion cyclotron resonance (FTICR) or Orbitrap mass analyzers, provides extremely high mass resolving power and mass accuracy. mdpi.com This capability is invaluable for the detailed structural characterization of molecules and the study of non-covalent interactions.

For a compound like this compound, UHR-MS can be used to:

Confirm Elemental Composition: The high mass accuracy allows for the unambiguous determination of the elemental formula of the molecule and its fragments.

Structural Elucidation: In-depth fragmentation studies (e.g., using infrared multiphoton dissociation - IRMPD) can provide detailed information about the molecule's structure.

Study Non-Covalent Interactions: UHR-MS is particularly useful for studying host-guest complexes. For instance, it has been used to study the chiral discrimination of L- and D-penicillamine within a β-cyclodextrin host, demonstrating its ability to probe subtle stereochemical interactions. mdpi.com

Characterize Complexes: This technique can be applied to characterize the interaction of penicillamine with metal ions or its incorporation into larger biological molecules, which is central to its mechanism of action as a chelator.

While not a routine quantitative technique, UHR-MS provides a level of structural detail and certainty that is unmatched by lower-resolution instruments, making it a powerful tool for research applications involving this compound.

ESI-FTICR MS and Orbitrap Applications for this compound and Its Metabolites

High-resolution mass spectrometry (HRMS) platforms, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS) and Orbitrap mass spectrometers, offer unparalleled capabilities for the analysis of this compound and its metabolic products. nih.govplos.org These instruments are favored for their exceptional mass accuracy and resolving power, which are critical for distinguishing between compounds with very similar molecular weights. nih.govpnnl.gov

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with these analyzers, allowing for the gentle ionization of molecules like this compound from a liquid phase with minimal fragmentation. plos.org The resulting ions are then guided into the mass analyzer.

FTICR-MS operates by trapping ions in a magnetic field, where their cyclotron frequency is measured and converted into a mass-to-charge ratio (m/z). pnnl.gov The strength of the magnetic field directly correlates with the achievable resolution; for instance, a 21 Tesla FTICR-MS provides the highest available magnetic field for ultra-high resolution measurements. pnnl.gov This level of resolution is essential for accurately identifying metabolites, where small mass shifts due to metabolic transformations must be precisely measured.

Orbitrap mass spectrometers function by trapping ions in an electrostatic field around a central spindle-like electrode. creative-proteomics.comthermofisher.com The frequency of the ions' axial oscillation is independent of their kinetic energy, which allows for high-accuracy mass measurements. nih.gov Hybrid systems, such as Quadrupole-Orbitrap instruments, combine the selectivity of a quadrupole mass filter with the high-resolution detection of the Orbitrap, enabling targeted analysis of this compound even in complex sample matrices. creative-proteomics.comnih.gov The high resolving power of Orbitrap systems, which can exceed 70,000 FWHM, allows for the differentiation of isobaric interferences from the analyte of interest. nih.gov

The application of ESI-FTICR MS and Orbitrap MS in studying this compound facilitates comprehensive metabolite profiling. By comparing the mass spectra of samples with and without the deuterated standard, researchers can identify metabolites based on the characteristic mass shift introduced by the deuterium (B1214612) labels.

Table 1: Comparison of High-Resolution Mass Spectrometry Techniques for this compound Analysis

| Feature | ESI-FTICR MS | ESI-Orbitrap MS |

|---|---|---|

| Principle | Ion cyclotron frequency in a magnetic field pnnl.gov | Ion oscillation frequency in an electrostatic field nih.gov |

| Typical Resolution | Very High (>100,000) pnnl.gov | High (e.g., 70,000 - 480,000) nih.govmdpi.com |

| Mass Accuracy | Excellent (<1 ppm) nih.gov | Excellent (<3 ppm) creative-proteomics.com |

| Key Advantage | Highest achievable resolution and mass accuracy pnnl.gov | High speed, sensitivity, and robust performance thermofisher.com |

| Application | Complex mixture analysis, metabolite identification plos.org | Metabolomics, pharmacokinetic studies creative-proteomics.comnih.gov |

Fragmentation Pathways and Isotopic Signature Analysis of Deuterated Penicillamine by MS/MS

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation. psu.edu The study of fragmentation pathways is essential for developing robust and specific quantitative methods, such as those using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). psu.edu For this compound, MS/MS analysis provides structural confirmation and helps distinguish it from its endogenous, non-labeled counterpart. nih.gov

The use of deuterated analogs is a well-established strategy for investigating fragmentation mechanisms. nih.govscielo.br When this compound is subjected to collision-induced dissociation (CID), the resulting fragment ions will retain the deuterium labels unless the fragmentation process involves the loss of these specific atoms. scielo.br By comparing the MS/MS spectrum of L-Penicillamine with that of this compound, the fragmentation pathway can be mapped precisely. For instance, a fragment resulting from the loss of a functional group not containing the deuterium atoms will show the same mass shift as the precursor ion. Conversely, if a deuterium-containing moiety is lost, the mass difference between the precursor and fragment will be altered, providing clear evidence for the fragmentation route. scielo.br

The isotopic signature is the unique pattern of isotopic abundances for a given molecule. actlabs.com Deuterium labeling significantly alters this signature. Isotope analysis involves identifying this specific distribution of isotopes. actlabs.com The six deuterium atoms in this compound create a distinct isotopic cluster with a mass shift of approximately 6 Da compared to the unlabeled compound. This clear separation is fundamental for its use as an internal standard, as it allows for its signal to be easily resolved from the naturally occurring L-Penicillamine in a biological sample. lumiprobe.comresearchgate.net High-resolution instruments can resolve the isotopic fine structure, further enhancing analytical specificity. nih.gov

Table 2: Hypothetical Fragmentation of this compound vs. L-Penicillamine

| Precursor Ion | Fragmentation Event | L-Penicillamine Fragment (m/z) | This compound Fragment (m/z) | Mass Shift (Da) |

|---|---|---|---|---|

| [M+H]⁺ | Loss of H₂O | 132 | 138 | 6 |

| [M+H]⁺ | Loss of COOH | 104 | 110 | 6 |

| [M+H]⁺ | Loss of C(CH₃)₂-d6-SH | 74 | 74 | 0 |

Note: This table is illustrative, based on common fragmentation patterns of amino acids. Actual m/z values would be determined experimentally.

Advanced Electrochemical and Flow-Injection Analytical Methods Adapted for Deuterated Thiols

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the analysis of thiol-containing compounds like penicillamine. mdpi.comresearchgate.net

Development of Electrochemical Sensors for Selective Detection of Deuterated Penicillamine

Electrochemical sensors detect analytes through electrochemical reactions, such as oxidation or reduction, at an electrode surface. mdpi.com For penicillamine, analysis typically relies on the oxidation of its thiol group. mdpi.comnih.gov The development of sensors with high selectivity and sensitivity often involves the chemical modification of the electrode surface. researchgate.netnih.gov

While specific sensors for this compound are not widely reported, the principles used for D- or L-penicillamine are directly adaptable. nih.govnih.gov The electrochemical properties of a molecule are determined by its functional groups and are generally not significantly affected by isotopic substitution. Therefore, a sensor developed for penicillamine will also respond to its deuterated analog.

Selectivity can be achieved by using molecularly imprinted polymers (MIPs). nih.gov In this technique, a polymer is formed around the target molecule (the template). After the template is removed, it leaves behind a cavity that is sterically and chemically complementary to the analyte, enabling highly selective rebinding and detection. nih.gov A sensor using an MIP designed for L-Penicillamine would exhibit high selectivity for both L-Penicillamine and this compound over other structurally similar molecules.

Another approach involves modifying electrodes with nanomaterials, such as multi-walled carbon nanotubes (MWCNTs) and metal oxide nanoparticles, which can enhance the electrode's conductive surface area and catalytic activity toward the oxidation of penicillamine. mdpi.comnih.gov This leads to an amplified signal and a lower limit of detection. For example, a carbon paste electrode modified with a MWCNT-Co₃O₄ nanocomposite has been shown to exhibit a rapid response to D-penicillamine with a low detection limit of 0.015 µM. mdpi.comnih.gov Such a sensor would be equally effective for quantifying this compound in research settings where high sensitivity is required.

Table 3: Performance of a Modified Electrochemical Sensor for Penicillamine Detection

| Parameter | Reported Value | Reference |

|---|---|---|

| Electrode Type | MWCNT-Co₃O₄/BF/IL Modified Carbon Paste Electrode | mdpi.comnih.gov |

| Technique | Differential Pulse Voltammetry (DPV) | mdpi.comnih.gov |

| Linear Range | 0.05 µM – 100.0 µM | mdpi.comnih.gov |

| Detection Limit | 0.015 µM | mdpi.comnih.gov |

| Sensitivity | 0.179 µA µM⁻¹ | mdpi.comnih.gov |

Data is for D-penicillamine but is applicable to this compound due to identical electrochemical activity.

Flow-Injection Analysis (FIA) for Rapid Determination of this compound in Research Samples

Flow-Injection Analysis (FIA) is an automated analytical technique where a sample is injected into a continuously flowing carrier stream that transports it to a detector. zensorrd.com FIA is known for its high sample throughput, reproducibility, and minimal sample and reagent consumption, making it ideal for rapid screening in research applications. capes.gov.bruj.edu.pl

Several FIA methods have been developed for the determination of penicillamine, which can be directly applied to this compound. capes.gov.brnih.gov These methods often rely on chemiluminescence or fluorimetric detection.

One FIA method is based on the chemiluminescence reaction between thiol-containing compounds and cerium(IV) in an acidic medium, where quinine (B1679958) is used as a fluorescer. capes.gov.brrsc.org The intensity of the emitted light is proportional to the concentration of penicillamine. This method allows for the determination of penicillamine in the µmol/L range with a detection limit of 15 pmol. capes.gov.brrsc.org

Another approach utilizes fluorimetric detection based on the oxidation of penicillamine by thallium(III). nih.gov The resulting thallium(I) is fluorescent, and its emission is monitored. This FIA method has a linear range of 0.3 to 8.0 µM for penicillamine and a sample throughput of up to 90 samples per hour. nih.gov

The primary advantage of using FIA for this compound is the speed of analysis, which is often under a minute per sample. csass.org This makes it highly suitable for studies involving a large number of research samples, such as in vitro metabolic stability assays or formulation development.

Table 4: Characteristics of Flow-Injection Analysis Methods for Penicillamine

| Detection Method | Linear Range (M) | Sample Throughput (samples/h) | Reference |

|---|---|---|---|

| Chemiluminescence | 2 x 10⁻⁶ - 2 x 10⁻⁴ | Not specified | capes.gov.brrsc.org |

| Fluorimetry | 3 x 10⁻⁷ - 8 x 10⁻⁶ | 90 | nih.gov |

These methods, developed for penicillamine, are suitable for the rapid determination of this compound.

Application of L Penicillamine D6 in Metabolic Pathway Elucidation and Pharmacokinetic Research

Stable Isotope Tracing for Elucidating Penicillamine (B1679230) Metabolic Fates in Model Systems

Stable isotope tracing represents a cornerstone of metabolic research, allowing for the precise tracking of a molecule's journey through a biological system. isotope.commdpi.com By introducing L-Penicillamine-d6 into model systems, researchers can differentiate the exogenous, labeled compound from its endogenous, non-labeled counterparts. This distinction is crucial for accurately mapping the metabolic fate of penicillamine.

Investigating Drug Metabolism Pathways and Enzyme Kinetics with Deuterated Penicillamine Tracers

The metabolism of many drugs is mediated by enzymes, and understanding the kinetics of these enzymatic reactions is fundamental to pharmacology. scispace.com Deuterated compounds like this compound are instrumental in these investigations due to the kinetic isotope effect (KIE). researchgate.net The C-D bond is stronger than the C-H bond, and this difference in bond strength can lead to a slower rate of reaction when a C-H bond cleavage is the rate-determining step of an enzymatic transformation. scirp.org

By comparing the rate of metabolism of L-penicillamine with that of this compound, researchers can gain insights into the reaction mechanisms of the enzymes involved. A significant KIE suggests that the cleavage of a specific C-H bond is a critical step in the metabolic process. This information is invaluable for identifying the specific sites on the drug molecule that are most susceptible to metabolism and for understanding the catalytic mechanisms of the metabolizing enzymes. researchgate.net For example, if the S-methylation of penicillamine is a key metabolic pathway, comparing the rate of formation of S-methyl-D-penicillamine from D-penicillamine versus a deuterated analog can elucidate the role of C-H bond cleavage in this specific biotransformation.

Assessment of Metabolic Flux and Turnover Rates of Sulfur-Containing Compounds Using Deuterated Isotope Labels

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. nih.goviitd.ac.in The use of stable isotope-labeled substrates, such as this compound, is central to these studies. By measuring the rate of incorporation of the deuterium (B1214612) label into various downstream metabolites, it is possible to calculate the flux through different metabolic pathways. researchgate.net

In the context of sulfur-containing compounds, this compound can be used to trace the flow of the penicillamine backbone through various metabolic routes. For example, by monitoring the appearance of the deuterium label in compounds like penicillamine-cysteine disulfide, researchers can quantify the rate of this specific disulfide exchange reaction. nih.gov This approach has been successfully applied in environmental studies to determine the turnover rates of sulfur compounds like dimethyl sulfide (B99878) (DMS) and dimethylsulfoniopropionate (DMSP) using their deuterated analogs. researchgate.netfsu.eduubc.ca Similar principles can be applied in physiological systems to gain a quantitative understanding of the dynamics of penicillamine metabolism and its interaction with other sulfur-containing molecules.

Role of this compound in Biochemical Pathway Mapping and Novel Pathway Discovery

Once a novel deuterated metabolite is identified, its structure can be elucidated using various analytical techniques. This information can then be used to infer the existence of a previously uncharacterized metabolic pathway. elifesciences.org For instance, if a novel hydroxylated and deuterated metabolite of L-penicillamine were to be discovered, it would suggest the involvement of a specific hydroxylase enzyme in its metabolism. This discovery could open up new avenues of research into the enzymology and physiological relevance of this new pathway. The use of computational tools can further aid in the prediction and visualization of these potential new pathways. embl.dercsb.orgnih.gov

Studies on Deuterium Isotope Effects on Metabolic Transformations of Penicillamine

The deuterium isotope effect not only serves as a tool for mechanistic studies but also has direct implications for the pharmacokinetic properties of a drug. informaticsjournals.co.in By strategically placing deuterium atoms at sites of metabolic attack, it is possible to slow down the rate of metabolism, a phenomenon known as "metabolic switching". researchgate.netjuniperpublishers.com This can lead to a longer half-life, increased drug exposure, and potentially a more favorable therapeutic profile. isowater.cominformaticsjournals.co.in

Mechanistic Biochemical and Molecular Interaction Studies Utilizing Deuterated Penicillamine

Deuterium (B1214612) Isotope Effects in Enzyme-Substrate and Enzyme-Inhibitor Interactions

The introduction of deuterium into the L-penicillamine molecule can significantly influence its interaction with enzymes, providing valuable insights into reaction mechanisms. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. arxiv.org Consequently, if the cleavage of a carbon-hydrogen bond is the rate-limiting step in an enzyme-catalyzed reaction, substituting hydrogen with deuterium will slow down the reaction. arxiv.orgresearchgate.net This phenomenon, known as a primary kinetic isotope effect (KIE), is a critical tool for mechanistic enzymology.

In the context of L-penicillamine as an enzyme inhibitor, deuteration can help to clarify the mechanism of inhibition. For instance, L-penicillamine is known to be a mechanism-based inhibitor of certain enzymes, such as serine palmitoyltransferase, where it forms a stable adduct with the pyridoxal-5′-phosphate (PLP) cofactor. veeprho.com If the formation of this adduct involves the cleavage of a C-H bond on the penicillamine (B1679230) molecule as the rate-determining step, then using L-penicillamine-d6 would be expected to decrease the rate of enzyme inactivation. Observing a significant KIE would provide strong evidence for this specific mechanistic step.

Furthermore, solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can reveal the role of proton transfers in the catalytic mechanism. unl.edumdpi.com Inverse solvent kinetic isotope effects (SKIE), where the reaction rate increases in D₂O, can point to equilibrium shifts in the protonation states of the enzyme or substrate prior to the rate-limiting step. mdpi.com Such studies, in conjunction with substrate deuteration, can provide a comprehensive picture of the transition state of the enzyme-inhibitor complex.

The following table summarizes hypothetical KIE values and their mechanistic interpretations for this compound interacting with a target enzyme.

| Observed kH/kD (KIE) | Mechanistic Implication for this compound Inhibition |

| > 1 (Normal KIE) | C-H bond cleavage at the deuterated position is part of the rate-determining step. |

| ≈ 1 (No KIE) | C-H bond cleavage is not rate-determining; binding or another step is slower. |

| < 1 (Inverse KIE) | A pre-equilibrium step involving the deuterated position occurs before the rate-limiting step, or a change in hybridization from sp2 to sp3 at the deuterated carbon. |

Molecular Basis of Penicillamine-Protein Binding and Conformational Changes Revealed by Deuterated Analogues

Understanding how L-penicillamine binds to proteins and induces conformational changes is crucial for explaining its therapeutic and toxic effects. Deuterated analogues of L-penicillamine are invaluable tools for these investigations, primarily through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

NMR spectroscopy can provide atomic-level information on protein-ligand interactions. anu.edu.au The synthesis of specifically deuterated L-penicillamine allows for the unambiguous assignment of NMR signals, which can be challenging in complex biological systems. harvard.edu For example, a study describing the synthesis of deuterium-labeled penicillamine was instrumental in assigning the methyl group resonances in cyclic enkephalin analogues, demonstrating the utility of this approach for clarifying specific molecular interactions. harvard.edu By observing changes in the chemical shifts of both the deuterated ligand and the protein upon binding, researchers can map the binding site and determine the conformation of L-penicillamine when it is bound to the protein. plos.org

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique that probes protein conformation and dynamics in solution. nih.govnih.govnih.govnih.gov The method relies on the principle that the amide hydrogens on the protein's backbone exchange with deuterium from a D₂O solvent at a rate that depends on their solvent accessibility and involvement in hydrogen bonds. nih.gov When L-penicillamine binds to a protein, it can alter the protein's conformation, leading to changes in the deuterium uptake pattern. researchgate.netbiophysics-reports.org Regions of the protein that become more protected from the solvent upon binding (e.g., at the binding site or allosteric sites) will show reduced deuterium exchange, while regions that become more flexible or exposed will show increased exchange. nih.govacs.org Using this compound in such experiments helps to differentiate the ligand's signals from the protein's, although the primary focus of HDX-MS is on the protein's conformational changes. The technique is sensitive enough to detect subtle conformational changes induced by ligand binding, providing a detailed map of the interaction interface. researchgate.netfrontiersin.org

The data below illustrates how HDX-MS data might be presented to show the effect of L-penicillamine binding on a target protein.

| Protein Region (Peptide) | Deuterium Uptake (Unbound) | Deuterium Uptake (Bound to L-Penicillamine) | Interpretation |

| 1-15 (N-terminus) | 85% | 85% | No significant conformational change. |

| 45-58 (Loop Region) | 70% | 35% | Protection upon binding; likely part of the binding site. |

| 92-105 (Alpha-Helix) | 20% | 20% | Stable secondary structure, no change upon binding. |

| 150-162 (C-terminal tail) | 60% | 75% | Increased flexibility/exposure upon binding; potential allosteric effect. |

Mechanistic Insights into Thiol-Aldehyde Condensation Reactions with Deuterated Penicillamine

The thiol group of L-penicillamine is highly reactive and can participate in condensation reactions with aldehydes. This reactivity is relevant to both its mechanism of action and its potential toxicities, as aldehydes are common products of oxidative stress. The reaction of penicillamine with an aldehyde can lead to the formation of a thiazolidine (B150603) ring. annalsofrscb.ro When a non-symmetric aldehyde is used, a new chiral center is created, resulting in a mixture of diastereoisomers. annalsofrscb.ro

Utilizing this compound as a tracer in these reactions can provide mechanistic clarity. pageplace.de For example, by placing the deuterium label on the carbon adjacent to the thiol group, one could investigate whether the C-H bond at this position is involved in the rate-determining step of the condensation reaction. Isotope tracer studies using mass spectrometry or NMR can follow the path of the deuterium atom during the reaction, confirming the proposed reaction mechanism. tandfonline.com

Mechanistic studies of similar thiol-aldehyde reactions have shown that they can proceed through the formation of a hemithioacetal intermediate. nih.gov Computational and experimental studies on related systems have elucidated the favorability of different reaction pathways. nih.gov Applying these approaches to the reaction of this compound with biologically relevant aldehydes, such as those derived from lipid peroxidation, would offer significant insights into how this drug molecule might interact with and potentially detoxify harmful reactive species.

Role of Deuterium Labeling in Investigating Redox Processes and Thiol-Disulfide Exchange Reactions Involving Penicillamine

The thiol group of L-penicillamine is central to its role in redox processes and thiol-disulfide exchange reactions. These reactions are fundamental to its use in conditions like cystinuria, where it breaks disulfide bonds in cystine to form a more soluble mixed disulfide. nih.gov Deuterium labeling can be a subtle but effective probe in these studies.

Thiol-disulfide exchange reactions proceed via a nucleophilic attack of a thiolate anion on a disulfide bond. harvard.edunih.gov While the primary KIE on the S-H bond cleavage is often studied using D₂O, specific deuteration of the L-penicillamine molecule itself can reveal secondary isotope effects or influence the stability of intermediates. NMR studies have been used to follow the kinetics and equilibria of thiol-disulfide exchange reactions involving penicillamine. capes.gov.brgrafiati.com The use of deuterated L-penicillamine in such NMR experiments could simplify complex spectra and help to more accurately determine reaction rates and equilibrium constants.

In the broader context of redox biology, thiols can be oxidized to a variety of species. The study of these processes is complex, and isotope labeling is a key tool. sci-hub.se For instance, solid-state studies on the electron transport through the protein azurin (B1173135) showed a dramatic change upon deuteration, highlighting the sensitivity of electron transport processes to isotopic substitution within the protein's hydrogen-bonding network. arxiv.org While a different system, this illustrates the potential for deuteration to impact redox reactions. Using this compound in model systems could help to dissect the mechanisms by which it acts as an antioxidant or participates in redox signaling pathways.

The following table outlines the application of deuterated penicillamine in studying redox reactions.

| Experimental Approach | Information Gained from this compound |

| NMR Spectroscopy | Precise measurement of kinetic and equilibrium constants for thiol-disulfide exchange by simplifying spectra. |

| Mass Spectrometry | Tracing the fate of the deuterated penicillamine and its fragments during redox reactions. |

| Electrochemical Methods | Investigating the impact of deuteration on the redox potential of the thiol group. |

Studies of Deuterated Penicillamine in Model Systems for Understanding Drug-Induced Biochemical Perturbations

Model systems, ranging from simple chemical solutions to cell-based assays and animal models, are essential for understanding the biochemical perturbations induced by drugs like L-penicillamine. The use of deuterated analogues such as this compound in these systems offers enhanced analytical precision and mechanistic insight. veeprho.comnih.gov

In pharmacokinetic studies, deuterated compounds are frequently used as internal standards for mass spectrometry-based quantification, ensuring highly accurate measurements of the non-deuterated drug in biological samples. veeprho.com Beyond this application, the kinetic isotope effect associated with deuterated drugs can be exploited to study metabolic pathways. researchgate.netnih.gov If the metabolism of L-penicillamine is slowed at the deuterated position, it could lead to an altered pharmacokinetic profile and a phenomenon known as "metabolic switching," where the body metabolizes the drug through alternative pathways. researchgate.net Studying these effects in animal models can provide a deeper understanding of the drug's disposition and potential for drug-drug interactions.

In cell-based models, this compound can be used to trace the molecule's uptake, distribution, and covalent binding to cellular macromolecules. For example, investigating drug-induced toxicities, such as the potential for L-penicillamine to induce myelotoxicity, could be aided by using a deuterated tracer to quantify the extent of binding to critical cellular proteins or DNA. openrepository.com Furthermore, in studies of drug-induced immune responses, deuterated penicillamine could help to identify the specific metabolites or drug-protein adducts that act as haptens and trigger an autoimmune reaction.

The use of isotope tracers is a well-established technique in the study of inborn errors of metabolism and other biochemical pathways. pageplace.de By applying these established principles to the study of this compound in various model systems, a more complete picture of its biochemical effects can be constructed, ultimately leading to a better understanding of its therapeutic mechanisms and adverse effect profiles.

Chirality and Stereochemical Investigations Involving L Penicillamine D6

Chiral Recognition and Enantioselective Binding Studies with Deuterated Stereoisomers of Penicillamine (B1679230)

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. The use of deuterated stereoisomers like L-Penicillamine-d6 offers a subtle yet significant modification that can be probed to understand the intricacies of these interactions.

Studies have demonstrated that various chiral selectors can differentiate between penicillamine enantiomers. For instance, chiral mono-Schiff base macrocycles have shown enantioselectivity, with different macrocycle enantiomers exhibiting preferential binding to either D- or L-Penicillamine. sioc-journal.cnsioc-journal.cn The binding affinity is influenced by intermolecular hydrogen bonding. sioc-journal.cn While direct studies on this compound are not extensively documented in the search results, the principles of these binding studies are directly applicable. The substitution of hydrogen with deuterium (B1214612) in this compound would primarily affect vibrational frequencies and, to a lesser extent, bond lengths and angles. These subtle changes can influence the strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for enantioselective binding.

Molecularly imprinted polymers (MIPs) represent another sophisticated approach for chiral recognition. A sensor developed using L-penicillamine as the template molecule demonstrated high selectivity. mdpi.com The incorporation of double-stranded DNA (dsDNA) into the MIP enhanced the recognition capabilities by providing a specific conformation for the imprinted cavities. mdpi.com The use of this compound as a template or analyte in such systems could provide valuable data on the role of specific C-H bonds in the recognition process.

Furthermore, enantioselective binding has been observed in interactions with proteins like hemoglobin and on the surface of functionalized nanoparticles. nih.gov An electrochemiluminescence (ECL) sensor using hemoglobin as a chiral selector showed different responses for L- and D-penicillamine. nih.gov Investigating the binding of this compound with such biosensors could elucidate the kinetic and thermodynamic differences arising from isotopic substitution.

Table 1: Examples of Chiral Recognition Systems for Penicillamine Enantiomers

| Chiral Selector/System | Principle of Recognition | Observed Selectivity | Potential Application with this compound |

| Chiral Mono-Schiff Base Macrocycles | Intermolecular hydrogen bonding | Preferential binding to one enantiomer over the other. sioc-journal.cnsioc-journal.cn | Probing the influence of C-D bonds on hydrogen bonding strength. |

| Molecularly Imprinted Polymers (MIPs) | Shape and functional group complementarity in imprinted cavities. mdpi.com | High selectivity for the template enantiomer. mdpi.comresearchgate.net | Investigating the role of specific methyl protons in the imprinting and recognition process. |

| Hemoglobin-based Biosensors | Stereospecific interactions with the protein's chiral pockets. nih.gov | Different electrochemical responses for each enantiomer. nih.gov | Quantifying the isotopic effect on binding affinity and kinetics. |

| Functionalized Gold Nanochannels | Selective adsorption and repulsion based on stereochemistry. google.com | Preferential passage of one enantiomer. google.com | Studying the influence of deuteration on surface interactions and transport properties. |

Conformational Analysis of this compound in Solution and Solid States Using Spectroscopic and Computational Methods

The three-dimensional structure, or conformation, of a molecule is critical to its function. This compound is an ideal candidate for conformational analysis, as deuterium labeling can simplify complex NMR spectra and provide specific probes for spectroscopic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining molecular conformation in solution. Studies on non-deuterated penicillamine and its derivatives have utilized one- and two-dimensional NMR techniques to analyze their solution conformations, often in solvents like DMSO-d6. nih.govcdnsciencepub.comcdnsciencepub.com The synthesis of this compound, specifically with deuterium at the methyl positions, simplifies the ¹H NMR spectrum by removing the signals from these groups, allowing for clearer observation of the remaining protons and facilitating the assignment of stereochemistry. umich.edu This isotopic labeling is crucial for unambiguously assigning resonances in complex peptide structures containing penicillamine. umich.edu

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy, including chiroptical variants like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are sensitive to molecular conformation. researchgate.netresearchgate.netnih.gov Deuteration significantly alters vibrational frequencies involving the substituted atoms. This isotopic shift is invaluable for assigning specific vibrational modes. researchgate.netresearchgate.netnih.gov For example, deuteration of the amino group was used to identify its vibrational modes and study its sensitivity to environmental changes. researchgate.netnih.gov

Computational Methods:

Computational modeling, particularly Density Functional Theory (DFT), is often used in conjunction with spectroscopic data to determine the most stable conformations of molecules. researchgate.netresearchgate.netnih.govresearchgate.net The process typically involves a conformational search to identify potential low-energy structures, followed by geometry optimization and calculation of spectroscopic parameters (e.g., VCD or ROA spectra) for the stable conformers. researchgate.netacs.org The calculated spectra are then compared with experimental data to validate the predicted conformations. researchgate.netresearchgate.net Studies on penicillamine have shown that its conformation can vary with pH, though a common conformation involves the sulfur atom being in a trans orientation relative to the carboxylate group. researchgate.netnih.gov The use of this compound in such studies would allow for a more rigorous comparison between theoretical and experimental vibrational spectra due to the well-defined isotopic shifts.

The solid-state conformation of penicillamine derivatives has been determined by X-ray crystallography, revealing specific packing arrangements and intermolecular interactions like hydrogen bonding. rsc.org In some cases, the conformation in the solid state has been found to be similar to that in solution. rsc.org

Table 2: Spectroscopic and Computational Approaches for Conformational Analysis of Penicillamine

| Technique | Information Gained | Role of this compound |

| ¹H NMR Spectroscopy | Torsion angles, inter-proton distances, solution conformation. nih.gov | Simplification of spectra, unambiguous assignment of signals. umich.edu |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution conformation of chiral molecules. researchgate.net | Aids in vibrational mode assignment through isotopic shifts, validation of computational models. researchgate.net |

| Raman Optical Activity (ROA) | Chiral conformation in aqueous solutions, sensitivity to pH changes. researchgate.netnih.gov | Identification of specific vibrational modes, particularly those involving the deuterated sites. researchgate.netnih.gov |

| Density Functional Theory (DFT) | Prediction of stable conformers, calculation of theoretical spectra. researchgate.netresearchgate.net | Provides more accurate theoretical models for comparison with experimental data. |

| X-ray Crystallography | Solid-state conformation, intermolecular interactions. rsc.org | N/A (focus is on solution-state benefits of deuteration) |

Impact of Deuteration on Chiroptical Properties and Chirality Transfer in Penicillamine Systems

Chiroptical properties, such as those measured by Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the stereochemistry of a molecule. Deuteration in this compound can subtly influence these properties and provide insights into the mechanisms of chirality transfer.

Chirality transfer is a phenomenon where a chiral entity imparts chirality to an achiral one. This has been observed in systems where penicillamine is adsorbed onto the surface of nanoparticles. researchgate.netfrontiersin.org For instance, the interaction of D- and L-penicillamine with silver nanoclusters resulted in VCD spectra that were mirror images, indicating an enantiomeric relationship and the transfer of chirality to the nanoparticle surface. researchgate.net The use of this compound in such experiments could help to dissect the electronic and vibrational contributions to the observed chiroptical signals. The altered vibrational frequencies of the C-D bonds compared to C-H bonds would manifest in the VCD spectrum, potentially highlighting the specific points of interaction between the molecule and the nanoparticle surface that are critical for chirality transfer.

Studies have shown that the chiroptical response of semiconductor quantum dots can be induced by chiral ligands like penicillamine. rsc.orgacs.org The mechanism can involve either a structural distortion of the nanoparticle's surface by the chiral molecule or an electronic interaction. acs.org By examining the VCD or ROA spectra of this compound adsorbed on these quantum dots, researchers could gain a more precise understanding of which vibrational modes are most affected by the interaction, thereby clarifying the nature of the chirality transfer mechanism. researchgate.net

The chiroptical properties of penicillamine have also been investigated in the context of its interaction with other chiral molecules and metal complexes. For example, the binding of penicillamine enantiomers to chiral macrocycles can be monitored by CD spectroscopy, which shows distinct spectral changes for each diastereomeric complex. sioc-journal.cn Similarly, the reaction of D-penicillamine with a racemic metal complex can lead to an optically pure ionic crystal through both intramolecular and intermolecular chirality transfer. rsc.org

Development of Chiral Separation Techniques for Deuterated Penicillamine Enantiomers

The separation of enantiomers is a critical task in the pharmaceutical industry. While the primary focus of this section is on techniques applicable to deuterated penicillamine, many methods have been developed for the non-deuterated form that are directly relevant.

Chromatographic and Electrophoretic Methods:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. chemistrydocs.comrsc.org A CSP containing D-penicillamine complexed with copper has been used for the direct resolution of various amino acids and other chiral compounds. chinacloudapi.cn The separation mechanism relies on the formation of reversible diastereomeric metal complexes with different stabilities. chinacloudapi.cn

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations. Chiral selectors, such as cyclodextrins, are often added to the running buffer to facilitate the separation of enantiomers. researchgate.net A method using sulfated-β-cyclodextrin as a chiral selector has been optimized for the separation of penicillamine enantiomers after derivatization. researchgate.net

The separation of this compound from its D-enantiomer would follow the same principles. The deuteration is not expected to significantly alter the retention times or migration behavior in a way that would require fundamentally different separation methods. However, the slightly different physicochemical properties could potentially be exploited for fine-tuning separation conditions to achieve optimal resolution.

Other Separation Techniques:

Functionalized gold nanochannels have been developed for the separation of penicillamine enantiomers. google.com In this method, the nanochannels are modified with L-cysteine, which selectively adsorbs D-penicillamine while repelling L-penicillamine, allowing for the preferential passage of the L-enantiomer. google.com Applying this technique to a mixture containing this compound would be a direct extension of this work.

Table 3: Chiral Separation Techniques for Penicillamine Enantiomers

| Technique | Method | Principle |

| Chiral HPLC | Direct Separation | Use of a chiral stationary phase (e.g., D-penicillamine based) to form transient diastereomeric complexes of different stabilities. chinacloudapi.cn |

| Chiral HPLC | Indirect Separation | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. rsc.org |

| Capillary Electrophoresis (CE) | Addition of Chiral Selector | Use of a chiral selector (e.g., cyclodextrin) in the buffer to induce different electrophoretic mobilities for the enantiomers. researchgate.net |

| Functionalized Nanochannels | Enantioselective Transport | Modification of nanochannel surfaces with a chiral molecule to achieve selective passage of one enantiomer. google.com |

Coordination Chemistry of Deuterated Penicillamine with Metal Ions

Chelation Mechanisms of L-Penicillamine-d6 with Transition Metals (e.g., Copper, Silver, Cobalt)

L-Penicillamine is a trifunctional chelating agent, possessing a thiol (-SH), an amine (-NH2), and a carboxyl (-COOH) group. wikipedia.org These functional groups allow it to act as a versatile ligand for a wide range of metal ions. The chelation mechanism of this compound is analogous to its non-deuterated counterpart, as the isotopic labeling is on the gem-dimethyl groups, which are not directly involved in coordination. The primary binding sites are the soft sulfur donor and the borderline nitrogen donor, with the hard oxygen donor of the carboxylate group also participating in certain complexes. taylorfrancis.com

Penicillamine (B1679230) typically forms bidentate or tridentate complexes with transition metals. orientjchem.org